8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan
Overview
Description
8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan is a chemical compound with the formula C12H11NO3 . It contains 27 atoms in total, including 11 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 29 bonds, including 18 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 nitro group (aromatic), and 1 Furane .Scientific Research Applications
Synthesis Techniques and Structural Analysis :
- The thermal reaction of 3-Nitrobenzo[b]furan with 1-diethylaminopropyne results in an addition product where an oxygen atom of the nitro group is transferred to the acetylene, providing insights into the reactivity of nitrobenzofurans (Wit et al., 1980).
- A Pd/C catalyzed reaction in water enables efficient synthesis of 2-substituted benzo[b]furans/nitrobenzo[b]furans, demonstrating a method that can tolerate various functional groups (Pal et al., 2003).
- Hypervalent iodine-induced oxidative cyclization is utilized to synthesize various 3-alkyl-2-nitrobenzo[b]furans, offering an efficient functionalization method for these compounds (Lu et al., 2012).
- The first synthesis of 4-, 5-, and 6-nitrobenzo[b]furans through Sonogashira cross-coupling reaction and subsequent cyclization demonstrates a novel approach to synthesizing these compounds (Dai & Lai, 2002).
Chemical Properties and Reactions :
- Tandem conjugate addition reactions using 1-nitrocyclohexene and methyl 4-hydroxy-2-butynoate in the presence of potassium tert-butoxide yield a product, methyl cis-3a-nitrooctahydrobenzo[b]furan-Δ3, α-acetate, showcasing the scope of reactions involving nitrobenzo[b]furans (Yakura et al., 1998).
- The gas-phase basicity of furan and its nitro derivatives, including 2-nitrofuran, has been analyzed, indicating the protonation preferences of these compounds and their potential in various chemical processes (Esseffar et al., 2002).
Potential Biological Activity and Applications :
- The antibacterial activities of 2-nitrobenzo[b]furan derivatives have been evaluated, indicating considerable activities against various bacteria, highlighting their potential biomedical applications (Ohishi et al., 1985).
- Compounds containing 2-nitrobenzo[b]furan structures have been synthesized and characterized, with potential in vitro screening for anti-leishmanial activity, suggesting a role in developing new medicinal treatments (Dias et al., 2015).
properties
IUPAC Name |
8-nitro-1,2,3,4-tetrahydrodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZZDUWXRGPYJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan |
Synthesis routes and methods
Procedure details
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